molecular formula C13H16ClO6P B14746414 Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester CAS No. 3309-77-1

Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester

Cat. No.: B14746414
CAS No.: 3309-77-1
M. Wt: 334.69 g/mol
InChI Key: WQDBGIDCNHONNW-NTMALXAHSA-N
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Description

Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester is a complex organic compound that belongs to the class of organophosphates This compound is characterized by the presence of a phosphate group, a hydroxy-crotonic acid moiety, and a p-chlorobenzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester typically involves multiple steps. One common method includes the esterification of 3-hydroxy-crotonic acid with p-chlorobenzyl alcohol in the presence of a suitable catalyst. This is followed by the phosphorylation of the resulting ester with dimethyl phosphate under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various esters, alcohols, and hydrocarbons, depending on the reaction pathway and conditions employed .

Scientific Research Applications

Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organophosphates and esters, such as:

Uniqueness

The presence of the p-chlorobenzyl ester group, in particular, enhances its stability and specificity in various reactions and applications .

Properties

CAS No.

3309-77-1

Molecular Formula

C13H16ClO6P

Molecular Weight

334.69 g/mol

IUPAC Name

(4-chlorophenyl)methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C13H16ClO6P/c1-10(20-21(16,17-2)18-3)8-13(15)19-9-11-4-6-12(14)7-5-11/h4-8H,9H2,1-3H3/b10-8-

InChI Key

WQDBGIDCNHONNW-NTMALXAHSA-N

Isomeric SMILES

C/C(=C/C(=O)OCC1=CC=C(C=C1)Cl)/OP(=O)(OC)OC

Canonical SMILES

CC(=CC(=O)OCC1=CC=C(C=C1)Cl)OP(=O)(OC)OC

Origin of Product

United States

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